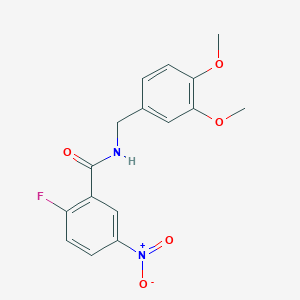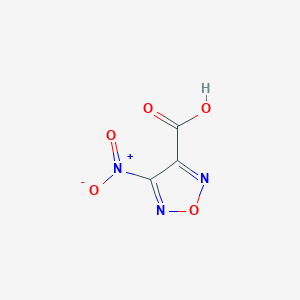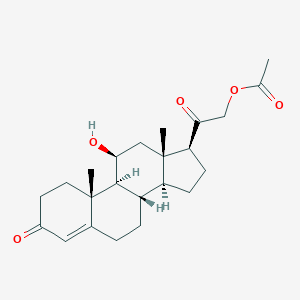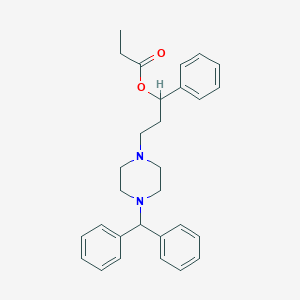
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) typically involves the reaction of benzhydrylpiperazine with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzhydryl or phenylpropyl groups.
Reduction: Reduction reactions may target the piperazine ring or the phenylpropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or phenylpropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzhydryl ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) likely involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] acetate
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] butanoate
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] methanoate
Uniqueness
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is unique due to its specific combination of the benzhydrylpiperazine and phenylpropyl groups, which may confer distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
149848-09-9 |
|---|---|
分子式 |
C29H34N2O2 |
分子量 |
442.6 g/mol |
IUPAC名 |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3 |
InChIキー |
KYZDOONPMHFTHG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



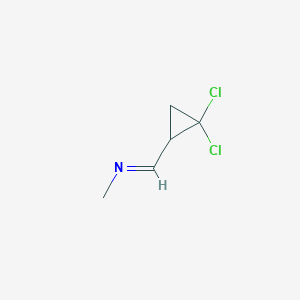
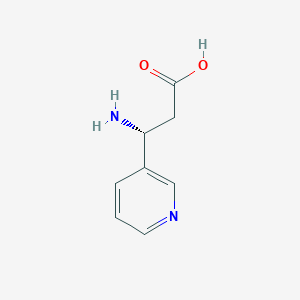
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
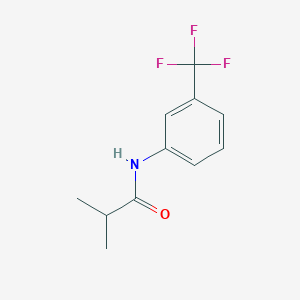
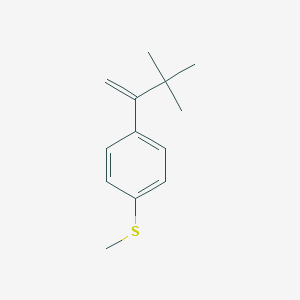
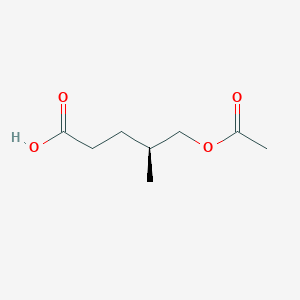
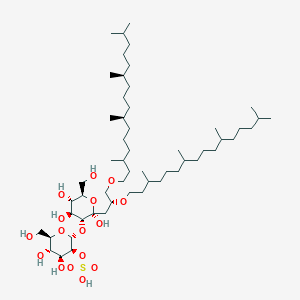
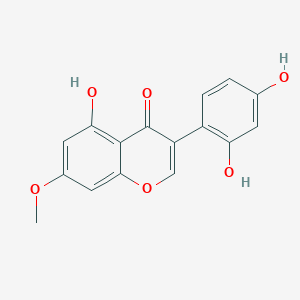
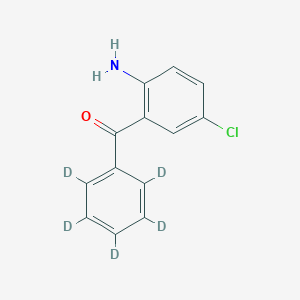
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
